Boc-L-proline
Overview
Description
N-Boc-L-Proline, also known as N-tert-Butoxycarbonyl-L-proline, is a derivative of the amino acid L-proline. It is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of L-proline.
Mechanism of Action
Target of Action
Boc-L-Proline is a derivative of the amino acid proline, which has a tert-butoxycarbonyl (Boc) protective group . It is primarily used as a biochemical reagent in organic synthesis . The primary targets of this compound are the hydroxyl groups in organic compounds, which it protects during synthesis .
Mode of Action
This compound acts as a protective agent in organic synthesis. It shields the hydroxyl groups in organic compounds from reacting with other substances during the synthesis process . This protective action is due to the Boc group, which can be selectively removed under acidic conditions .
Biochemical Pathways
It is often used in the synthesis of peptides and other bioactive molecules .
Pharmacokinetics
It is known that this compound is relatively stable under normal conditions but should be kept away from strong acids and bases .
Result of Action
The primary result of this compound’s action is the successful synthesis of complex organic compounds with protected hydroxyl groups . For example, it has been used in the synthesis of Daclatasvir, a medication used to treat Hepatitis C .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. It is stable under normal conditions but should be kept away from strong acids and bases . It may produce toxic gases when heated, so good ventilation is necessary during its use . This compound should be stored in a dry, cool place, away from fire sources and oxidizing agents .
Biochemical Analysis
Biochemical Properties
Boc-L-proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is used as a reagent for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . The Boc group in this compound is stable towards most nucleophiles and bases, making it a valuable tool in biochemical studies .
Cellular Effects
The effects of this compound on cells are largely dependent on the context of its use. In the field of organic synthesis, this compound serves as a protective agent for amino groups, preventing unwanted reactions during the synthesis process
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protective agent in peptide synthesis . The Boc group in this compound can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . This property allows for selective deprotection, a critical aspect of peptide synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings depend on the specific conditions of the experiment. This compound is relatively stable under normal conditions, but should be kept away from strong acids and bases
Metabolic Pathways
This compound is involved in the metabolic pathways related to proline biosynthesis and degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-L-Proline is typically synthesized through the reaction of L-proline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The general reaction scheme is as follows:
L-Proline+Boc2O→N-Boc-L-Proline
The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of N-Boc-L-Proline follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include large-scale chromatography or crystallization techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-Proline undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield L-proline.
Oxidation and Reduction: The proline ring can undergo oxidation to form hydroxyproline derivatives or reduction to form other modified proline analogs.
Coupling Reactions: It can participate in peptide coupling reactions, where the Boc group protects the amino group during the formation of peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
L-Proline: Upon deprotection of the Boc group.
Peptide Chains: When used in peptide synthesis.
Hydroxyproline Derivatives: Through oxidation reactions.
Scientific Research Applications
N-Boc-L-Proline has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of peptides and other complex organic molecules.
Biology: Used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
N-Boc-L-Proline is unique due to its specific protecting group and its applications in peptide synthesis. Similar compounds include:
N-Fmoc-L-Proline: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
N-Cbz-L-Proline: Uses a benzyloxycarbonyl (Cbz) protecting group.
N-Ac-L-Proline: Uses an acetyl (Ac) protecting group.
Each of these compounds has its own advantages and disadvantages depending on the specific requirements of the synthetic process.
N-Boc-L-Proline stands out for its stability and ease of removal under mild acidic conditions, making it a preferred choice in many synthetic applications.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884847 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-39-4 | |
Record name | BOC-L-Proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15761-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-butyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Boc-L-proline and what is it used for?
A1: this compound (N-(tert-butoxycarbonyl)-L-proline) is a protected form of the natural amino acid L-proline. It serves as a versatile building block in peptide synthesis and a chiral catalyst or ligand in asymmetric organic synthesis.
Q2: What are the key structural features of this compound?
A2: this compound features a pyrrolidine ring with a carboxylic acid group protected as a tert-butyl ester (Boc group). This protection is crucial for controlling reactivity during peptide synthesis.
Q3: Can you provide the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H17NO4. It has a molecular weight of 215.25 g/mol.
Q4: How does this compound act as a protecting group in peptide synthesis?
A4: The Boc group in this compound protects the amine group of L-proline from unwanted reactions during peptide coupling steps. It can be easily removed under acidic conditions, revealing the free amine for further reactions.
Q5: How does this compound contribute to the synthesis of complex molecules?
A5: this compound is a key starting material for synthesizing various compounds, including pharmaceuticals and natural products. For instance, it's used in the synthesis of crizotinib, a drug targeting tumors. [ [] https://www.semanticscholar.org/paper/2c177325de79a180cd02bd265850d9057e656000 ]
Q6: What types of reactions can this compound catalyze?
A6: this compound is an efficient catalyst for asymmetric aldol reactions, Michael additions, and Mannich reactions. These reactions are essential for creating chiral centers in molecules, crucial for pharmaceutical and other applications. [ [] https://www.semanticscholar.org/paper/fc3a1dae7b65a9afc43a6f4a1dd5810906c9e3b6 ]
Q7: Can you explain the mechanism of this compound catalysis in asymmetric aldol reactions?
A7: this compound acts as a chiral catalyst by forming an enamine intermediate with ketones. This enamine reacts with aldehydes in a stereoselective manner, leading to chiral aldol products.
Q8: What factors influence the catalytic activity and selectivity of this compound?
A8: Several factors can affect the catalytic performance of this compound, including solvent, temperature, and the presence of additives. Additionally, modifications to the structure of this compound itself can alter its activity and selectivity.
Q9: How does the structure of this compound relate to its catalytic activity?
A9: The rigid pyrrolidine ring and the chiral center in this compound are crucial for its catalytic activity. These features allow for specific interactions with reactants, leading to high stereoselectivity.
Q10: Can you give examples of specific applications of this compound in organic synthesis?
A10: this compound has been used in synthesizing various bioactive compounds, including anticonvulsants, anticancer agents, and glycosidase inhibitors. [ [] https://www.semanticscholar.org/paper/0d29f28bdc96cf751a26a96cf4b9f816ad80d95b ] [ [] https://www.semanticscholar.org/paper/17b9d9c7215a51b1b499196686251526acd56606 ]
Q11: How are computational methods used to study this compound and its reactions?
A11: Computational chemistry techniques like density functional theory (DFT) calculations are used to investigate the mechanism of this compound-catalyzed reactions, predict the stereochemical outcome, and design new catalysts.
Q12: How is this compound typically characterized and analyzed?
A12: this compound is commonly characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide information about its structure, purity, and properties. [ [] https://www.semanticscholar.org/paper/1cbc772b2e34a1a424491bfe026969b398168295 ]
Q13: What are the advantages of using this compound as a catalyst compared to other methods?
A13: this compound offers several advantages as a catalyst, including its low cost, readily availability, low toxicity, and ability to promote reactions under mild conditions.
Q14: What are the challenges associated with using this compound in large-scale applications?
A14: While this compound is a promising catalyst, scaling up its use can be challenging. Optimization of reaction conditions, catalyst loading, and product purification strategies are crucial for industrial applications.
Q15: What are the future directions for research on this compound?
A15: Future research on this compound is likely to focus on developing more efficient and selective catalysts, exploring new synthetic applications, and understanding the factors influencing its catalytic activity at a deeper level.
Q16: How does the solubility of this compound affect its applications?
A16: The solubility of this compound in various solvents influences its suitability for different reactions. Its solubility behavior in 14 pure solvents has been studied, providing valuable information for optimizing reaction conditions. [ [] https://www.semanticscholar.org/paper/5a5ed5f0f8a8022fa100280f3b7c2399ddb8ae99 ]
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